

A Comparative Analysis of Dicrotophos and Monocrotophos: Toxicity and Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate insecticides **dicrotophos** and monocrotophos, focusing on their toxicological profiles and pesticidal efficacy. The information presented is collated from various scientific sources to support research and development in toxicology and pesticide science.

Chemical and Physical Properties

Property	Dicrotophos	Monocrotophos	
IUPAC Name	dimethyl [(E)-3- (dimethylamino)-1-methyl-3- oxoprop-1-en-2-yl] phosphate	dimethyl [(E)-4- (methylamino)-4-oxobut-2-en- 2-yl] phosphate[1]	
CAS Number	141-66-2[2]	6923-22-4[1]	
Molecular Formula	C ₈ H ₁₆ NO ₅ P[2]	C7H14NO5P[1]	
Molar Mass	237.19 g/mol [2]	223.16 g/mol [1]	
Appearance	Yellow to brown liquid[2]	Colorless to reddish-brown solid[1]	
Solubility in Water	Miscible	Miscible[1]	

Toxicological Profile



Both **dicrotophos** and monocrotophos are highly toxic organophosphate insecticides. Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially fatal consequences.

Acute Toxicity Data (LD50)

The following table summarizes the acute toxicity (LD50) values for **dicrotophos** and monocrotophos in various species and routes of exposure. A lower LD50 value indicates higher toxicity.

Species	Route of Exposure	Dicrotophos LD50 (mg/kg)	Monocrotophos LD50 (mg/kg)
Rat (male)	Oral	13-25	17-18[4]
Rat (female)	Oral	-	20[4]
Rat (male)	Dermal	42	126[4]
Rat (female)	Dermal	-	112[4]
Mouse	Oral	11-15	-
Rabbit	Dermal	168-225	354[4]
Bobwhite Quail	Oral	-	0.94[4]
Mallard Duck	Oral	-	4.76[4]

Note: LD50 values can vary depending on the specific study, formulation, and animal strain.

Efficacy as Pesticides

Both **dicrotophos** and monocrotophos have been used as broad-spectrum insecticides with systemic and contact action against a wide range of pests in crops like cotton, rice, and sugarcane.[1][3]



A study on cotton pests demonstrated that both insecticides showed significant mortality against jassids, whiteflies, and thrips.[5] In one experiment, at 72 hours after spray, monocrotophos resulted in 91.61% mortality of jassids.[5] Another study on the pea pod borer found that monocrotophos (0.05%) provided the highest reduction in pod damage, achieving up to 93.72% reduction.[6]

However, the development of resistance in some insect populations has been reported for monocrotophos. For instance, all 16 field strains of Helicoverpa armigera tested in one study were found to be resistant to monocrotophos.[7]

Experimental ProtocolsDetermination of Acute Oral Toxicity (LD50)

A standardized protocol for determining the acute oral LD50 of a chemical in rats typically involves the following steps, as outlined by organizations like the OECD and EPA.[8]

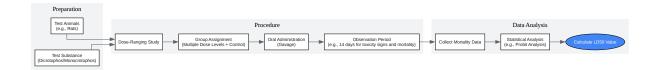
Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.

Test Animals: Typically, young adult rats of a specific strain are used.

Procedure:

- Dose-ranging study: A preliminary study is conducted with a small number of animals to determine the approximate range of lethal doses.
- Main study: Animals are divided into several groups, with each group receiving a different dose of the test substance. A control group receives only the vehicle (e.g., water or oil).
- Administration: The substance is administered orally via gavage.
- Observation: Animals are observed for signs of toxicity and mortality for a specified period, typically 14 days.
- Data Analysis: The LD50 value is calculated using statistical methods such as probit analysis.[9]





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Workflow for LD50 Determination

Acetylcholinesterase Inhibition Assay

The Ellman's assay is a common method for measuring AChE activity and its inhibition by compounds like **dicrotophos** and monocrotophos.

Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine (a substrate for AChE) and DTNB (Ellman's reagent). The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be quantified spectrophotometrically. The presence of an AChE inhibitor will reduce the rate of this reaction, leading to a lower color intensity.

Procedure:

- Prepare a solution of acetylcholinesterase.
- In a multi-well plate, add the enzyme solution, DTNB, and the test compound (dicrotophos
 or monocrotophos) at various concentrations. A control well without the inhibitor is also
 prepared.
- Initiate the reaction by adding the acetylthiocholine substrate.
- Measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) over time using a plate reader.

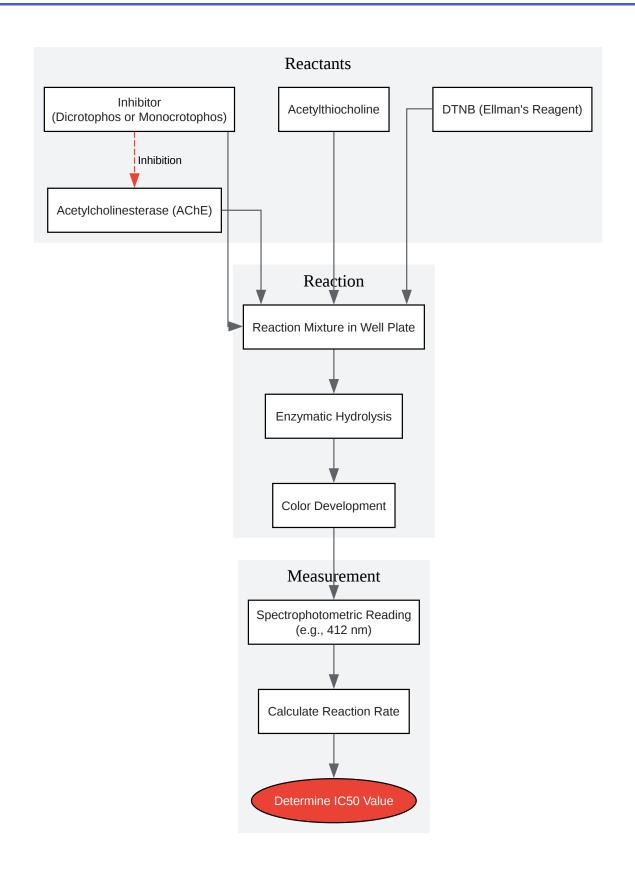






• Calculate the rate of the reaction for each concentration of the inhibitor and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).





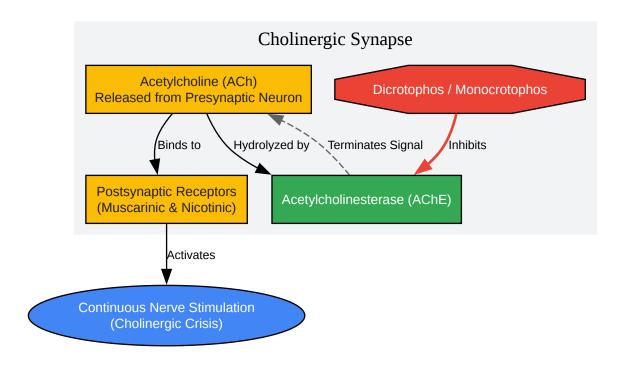
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Acetylcholinesterase Inhibition Assay Workflow



Signaling Pathway

The primary signaling pathway affected by **dicrotophos** and monocrotophos is the cholinergic pathway. By inhibiting acetylcholinesterase, these compounds lead to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis.



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Inhibition of Cholinergic Signaling

Conclusion

Dicrotophos and monocrotophos are structurally similar organophosphate insecticides with high acute toxicity, primarily through the inhibition of acetylcholinesterase. Their efficacy against a broad range of agricultural pests has been documented, although resistance is an ongoing concern. The provided data and protocols offer a foundational understanding for further research into the comparative toxicology and efficacy of these compounds. Researchers should consult specific study publications for detailed experimental conditions and data.



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